2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[45]decane-4-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the cyclopropylpyrimidinyl group. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidinyl or spirocyclic moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrimidinyl ring or the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound can be used in biochemical assays to study enzyme interactions and binding affinities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid: This compound shares a similar spirocyclic core but differs in the functional groups attached to the spirocyclic ring.
Ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate: Another spirocyclic compound with different substituents, used in various synthetic applications.
Uniqueness
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to its combination of a cyclopropylpyrimidinyl group and a spirocyclic core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(6-cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16(22)13-9-20(10-17(13)6-2-1-3-7-17)15-8-14(12-4-5-12)18-11-19-15/h8,11-13H,1-7,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPXWFLJGKJHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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